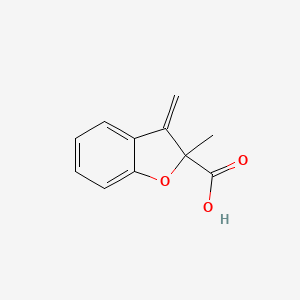
1,3,7-Trimethylguanine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,7-Trimethylguanine is a naturally occurring compound found in various organisms, including lichens and marine sponges . It is a derivative of guanine, a purine base that is one of the four main nucleobases found in the nucleic acids DNA and RNA. The compound has a molecular formula of C8H13N5O and a molecular weight of 195.22 g/mol .
准备方法
Synthetic Routes and Reaction Conditions
1,3,7-Trimethylguanine can be synthesized through various methods. One common approach involves the methylation of guanine. This process typically uses methylating agents such as methyl iodide or dimethyl sulfate under basic conditions . The reaction is carried out in a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound often involves the extraction from natural sources such as lichens and marine sponges. Chromatographic techniques, including high-performance liquid chromatography (HPLC), are used to isolate and purify the compound .
化学反应分析
Types of Reactions
1,3,7-Trimethylguanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
1,3,7-Trimethylguanine has several applications in scientific research:
Biology: Studied for its role in cellular processes and its presence in various organisms.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and as a biochemical marker in environmental studies.
作用机制
The mechanism of action of 1,3,7-trimethylguanine involves its interaction with various molecular targets and pathways. It can bind to nucleic acids and proteins, affecting their structure and function. The compound may also inhibit certain enzymes, leading to alterations in cellular processes .
相似化合物的比较
Similar Compounds
1,3,7-Trimethylxanthine:
3,7,6-O-Trimethylguanine:
Uniqueness
1,3,7-Trimethylguanine is unique due to its specific methylation pattern, which imparts distinct chemical and biological properties. Its presence in both lichens and marine sponges highlights its ecological significance and potential for diverse applications .
属性
CAS 编号 |
110025-83-7 |
|---|---|
分子式 |
C8H11N5O |
分子量 |
193.21 g/mol |
IUPAC 名称 |
2-imino-1,3,7-trimethylpurin-6-one |
InChI |
InChI=1S/C8H11N5O/c1-11-4-10-6-5(11)7(14)13(3)8(9)12(6)2/h4,9H,1-3H3 |
InChI 键 |
ZEVFIFMKLBYWMH-UHFFFAOYSA-N |
规范 SMILES |
CN1C=NC2=C1C(=O)N(C(=N)N2C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


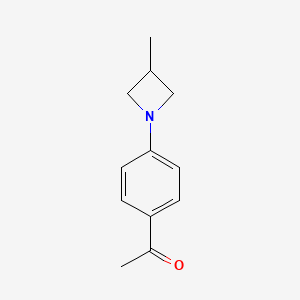
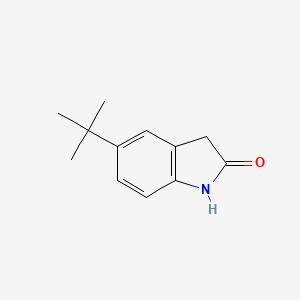

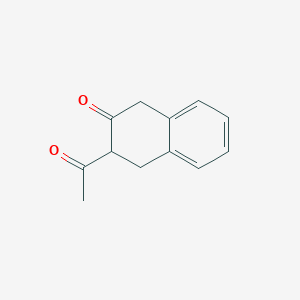


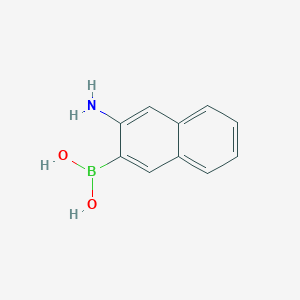
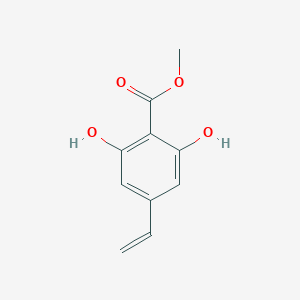
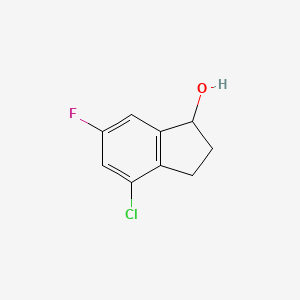
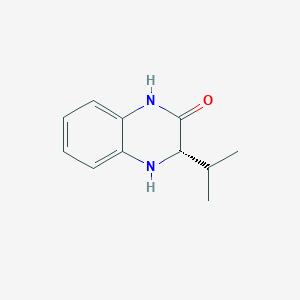
![1,8-Dioxa-2-thiaspiro[4.5]decane 2,2-dioxide](/img/structure/B11906180.png)
![1-Oxa-4-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B11906187.png)

